1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSKHXNYGOCEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1-methylpyrazole and trifluoromethylating agents.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid have demonstrated effectiveness against various bacterial strains, including Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus .
- Anti-inflammatory Effects : Research has indicated that pyrazole derivatives may possess anti-inflammatory properties, making them potential candidates for developing new anti-inflammatory drugs. The trifluoromethyl group is believed to enhance the bioactivity of these compounds .
- Anticancer Potential : Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, particularly in breast cancer models, indicating their potential utility in oncology .
Agrochemicals
- Herbicide Development : The unique chemical structure of this compound allows it to act as a potential herbicide. Its efficacy against specific weed species has been documented, providing a basis for further development in agricultural applications .
- Pesticidal Properties : Similar compounds have shown effectiveness as pesticides, targeting specific pests while minimizing harm to beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Notes:
Key Observations:
Substituent Position Effects: The trifluoromethyl group at position 4 (as in the target compound) versus position 3 or 5 alters steric and electronic properties. For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a higher melting point (203°C) compared to non-methylated analogs . Substitution at position 1 (methyl) enhances metabolic stability, while the carboxylic acid at position 3 facilitates salt formation or conjugation in drug design .
Synthetic Efficiency :
Table 2: Functional and Application Comparisons
Key Observations:
- Agrochemical Utility : Derivatives like 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid are used in herbicide conjugates due to their phloem mobility .
- Medicinal Chemistry : Compounds with benzyl or pyrimidine substituents (e.g., ) exhibit targeted bioactivity, suggesting that the target compound could be optimized for similar applications.
Commercial Availability and Cost
Biological Activity
Overview
1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 878204-61-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring, which is known for its significant pharmacological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.
- Molecular Formula: C₆H₅F₃N₂O₂
- Molecular Weight: 194.11 g/mol
- IUPAC Name: this compound
- Purity: 97% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl substitution enhances the compound's ability to penetrate biological membranes and interact with specific enzymes and receptors, which may lead to various therapeutic effects.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
- Breast Cancer: Induction of apoptosis in MDA-MB-231 cells was observed at concentrations as low as 1 µM, with enhanced caspase-3 activity noted at higher concentrations (10 µM) .
- Lung and Colorectal Cancer: Compounds within this class have demonstrated antiproliferative effects across multiple cancer types .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Notably:
- IC₅₀ values for anti-inflammatory activity were reported in the range of 57.24 to 69.15 µg/mL, comparable to standard anti-inflammatory drugs like diclofenac .
Synthesis and Evaluation
A study focused on synthesizing various pyrazole derivatives, including this compound, highlighted its potential as a building block for developing new pharmaceuticals. The research involved:
- Molecular Modeling Studies: These studies helped predict the binding interactions of the compound with target proteins .
- Biological Evaluation: Compounds were screened for their ability to disrupt microtubule assembly, indicating potential as microtubule-destabilizing agents .
Comparative Analysis with Similar Compounds
A comparison was made between this compound and other similar compounds to elucidate differences in biological activity:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Different carboxyl position | Varies in anticancer efficacy |
| 4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | Methyl group at the 4-position | Altered reactivity and potential applications |
| 1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | Differing fluorine substitution | Distinct chemical properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of trifluoromethyl-substituted hydrazines with β-keto esters. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via flash chromatography (silica gel, gradient elution with ethyl acetate/cyclohexane). Purity (>95%) is confirmed by HPLC and NMR . Triazenylpyrazole intermediates (e.g., 3-azido derivatives) are critical for regioselectivity, requiring controlled reaction temperatures (0–50°C) to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl and trifluoromethyl groups) and confirms regiochemistry. For example, the methyl group at N1 appears as a singlet near δ 3.8 ppm, while the trifluoromethyl group shows a quartet (J = 12 Hz) .
- HRMS : Validates molecular weight (C₆H₅F₃N₂O₂; [M]+ = 194.11) with <2 ppm error .
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Q. How does solubility vary across solvents, and what formulations enhance bioavailability in vitro?
- Methodological Answer : The compound is poorly soluble in water but dissolves in DMSO (≥50 mg/mL). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in culture media to ≤0.1% DMSO. Solubility in ethanol and acetonitrile is moderate (~5–10 mg/mL) .
Advanced Research Questions
Q. What mechanisms explain its anti-proliferative activity in cancer models, and how can bioactivity discrepancies be resolved?
- Methodological Answer : In prostate cancer (PC-3 cells), the compound inhibits mTOR/p70S6K signaling, inducing autophagy (LC3-II upregulation) . Bioactivity discrepancies (e.g., IC₅₀ variability) may arise from assay conditions:
- Cell Line Variability : Test across multiple lines (e.g., DU145 vs. LNCaP) .
- Assay Timing : Measure proliferation at 48–72 hours using CCK-8 or MTT, ensuring linear signal-concentration relationships .
- Data Normalization : Use vehicle controls and internal standards (e.g., bafilomycin A1 for autophagy inhibition) .
Q. How do structural modifications (e.g., substituent position) impact kinase inhibition selectivity?
- Methodological Answer : The trifluoromethyl group at C4 enhances ATP-binding pocket interactions in kinases (e.g., PI3Kδ). Compare analogues via:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4XE0 for PI3Kδ) to predict binding affinities .
- Kinase Profiling : Screen against a panel (e.g., Eurofins KinaseProfiler) to identify off-target effects. Methyl substitution at N1 reduces off-target activity by 40% compared to ethyl derivatives .
Q. What strategies resolve contradictory data in metabolic stability studies?
- Methodological Answer : Conflicting hepatic microsomal stability results (e.g., t₁/₂ <30 min vs. >60 min) require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
